molecular formula C13H25ClN2O2 B2636684 Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride CAS No. 2408946-80-3

Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride

Cat. No. B2636684
CAS RN: 2408946-80-3
M. Wt: 276.81
InChI Key: BVKTYNMCBFWDRP-XTBNCEIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.81. The purity is usually 95%.
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Scientific Research Applications

Skeletal Editing of Organic Molecules

This compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and his team from the University of Chicago . The process involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Synthesis of Natural Products

The compound’s structure, which includes a highly strained trans-fused bicyclo [3.3.0]octane ring system, makes it a candidate for the synthesis of natural products . These ring systems are difficult to synthesize due to their high strain energy .

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . A method has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Biosynthetic and Biodegradation Pathways

The tert-butyl group in this compound has implications in biosynthetic and biodegradation pathways . Its unique reactivity pattern, elicited by the crowded tert-butyl group, is highlighted by summarising characteristic applications .

Biocatalytic Processes

The tert-butyl group in this compound could potentially be applied in biocatalytic processes . This is due to its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Chemical Transformations

The simple hydrocarbon moiety in this compound, the tert-butyl group, is used in chemical transformations . Its unique reactivity pattern makes it suitable for a variety of chemical transformations .

properties

IUPAC Name

tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(15,7-10)9-14;/h10H,4-9,14H2,1-3H3;1H/t10?,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKTYNMCBFWDRP-XTBNCEIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CCC[C@@]1(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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